N-(3-methylphenyl)-7H-purin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
82760-82-5 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-(3-methylphenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-8-3-2-4-9(5-8)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI Key |
VPNQRIINNCGTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Methylphenyl 7h Purin 6 Amine and Structural Analogues
General Synthetic Strategies for 6-Aminopurines and their Derivatives
The construction of the 6-aminopurine scaffold is a foundational aspect of synthesizing compounds like N-(3-methylphenyl)-7H-purin-6-amine. Several robust methods have been developed for this purpose.
Nucleophilic Aromatic Substitution Reactions on Halogenated Purines
A prevalent and direct method for introducing an amino group at the C6 position of the purine (B94841) ring is through nucleophilic aromatic substitution (SNAr) on a 6-halopurine precursor. wikipedia.org In this reaction, the halogen atom, typically chlorine, at the 6-position is displaced by a nucleophilic amine. wikipedia.org The reactivity of the purine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing nitrogen atoms within the heterocyclic system. wikipedia.org
The general scheme for this reaction involves reacting a 6-halopurine with the desired amine, in this case, 3-methylaniline, often in the presence of a base and a suitable solvent. The reaction conditions, such as temperature and choice of base, can be optimized to achieve high yields. For instance, the synthesis of N-(purin-6-yl)-(S)-amino acids has been achieved by reacting 6-chloropurine (B14466) with the corresponding amino acid in an aqueous sodium carbonate solution under reflux. nih.gov The order of reactivity for the leaving group in 6-halopurines can vary, with some studies indicating that 6-bromopurines may be more reactive than 6-chloropurines in SNAr reactions with weakly nucleophilic arylamines. byu.edu
A metal-free approach for the arylation of halopurines has also been developed, utilizing a combination of triflic acid and fluoroalcohol to facilitate the direct arylation of halopurines with aromatic compounds. researchgate.netmdpi.com This method serves as an alternative to traditional metal-catalyzed coupling reactions. researchgate.netmdpi.com
Multi-Component Reaction Approaches for Purine Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like purines from three or more starting materials in a single step. researchgate.netresearchgate.net These reactions are advantageous as they can rapidly generate structural diversity. researchgate.net Historically, it is believed that purines and pyrimidines, the fundamental building blocks of life, may have formed through MCRs on early Earth. researchgate.netresearchgate.net
Several named MCRs are applicable to the synthesis of heterocyclic systems, including the purine core. For instance, the Biginelli reaction, a three-component condensation, can be adapted to create pyrimidine (B1678525) rings, which are precursors to purines. nih.gov While direct MCRs for the one-pot synthesis of this compound are not explicitly detailed in the provided context, the principles of MCRs are a significant strategy in modern synthetic chemistry for building such heterocyclic scaffolds. researchgate.netresearchgate.net A pH-dependent three-component reaction has been discovered that utilizes key nucleotide synthons like 2-aminooxazole and 5-aminoimidazoles, which allows for a divergent synthesis of purines and pyrimidines. figshare.com
Palladium-Catalyzed Cross-Coupling Methods for N-Aryl Amination
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and widely used method for forming C-N bonds, including the synthesis of N-aryl amines. nih.govwiley.com This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. nih.gov
This methodology offers a versatile way to introduce the 3-methylphenylamino group onto a 6-halopurine. The choice of ligand is critical for the success of the reaction, with various phosphine-based ligands being developed to improve catalyst activity and substrate scope. wiley.com These reactions are often performed under mild conditions and can tolerate a wide range of functional groups on both the aryl halide and the amine. nih.gov The development of new ligands has even enabled the use of challenging substrates like aryl chlorides and aqueous ammonia (B1221849) in these coupling reactions. nih.gov
Targeted Synthesis of the N-(3-methylphenyl) Moiety Integration
The specific introduction of the N-(3-methylphenyl) group onto the 6-position of the purine ring is most commonly achieved through the nucleophilic aromatic substitution reaction previously mentioned.
The key starting materials for this synthesis are a 6-halopurine (e.g., 6-chloropurine) and 3-methylaniline. The reaction is typically carried out in a solvent such as ethanol (B145695) or n-butanol, often with the addition of a base like triethylamine (B128534) or diisopropylethylamine to neutralize the hydrogen halide formed during the reaction. Heating the reaction mixture is usually required to drive the reaction to completion.
For example, the synthesis of various N-(substituted-phenyl)-7H-purin-6-amines would follow a general procedure where 6-chloropurine is reacted with the corresponding substituted aniline. The specific conditions, including reaction time and temperature, would be optimized for each specific analog.
Strategies for Derivatization and Structural Diversification on the this compound Core
Once the core structure of this compound is synthesized, further modifications can be made to explore structure-activity relationships.
Modifications on the Phenyl Ring System
Introducing additional substituents onto the phenyl ring of the N-(3-methylphenyl) moiety can be achieved in two main ways:
Starting from pre-functionalized anilines: A straightforward approach is to use an appropriately substituted 3-methylaniline in the initial nucleophilic substitution reaction with 6-chloropurine. For example, to synthesize a derivative with a fluoro group on the phenyl ring, one could start with the corresponding fluoro-substituted 3-methylaniline. This allows for a wide range of derivatives to be prepared, depending on the commercial availability or synthetic accessibility of the required anilines.
Post-synthesis modification: In some cases, functional groups on the phenyl ring can be introduced or modified after the this compound core has been formed. This could involve electrophilic aromatic substitution reactions on the phenyl ring, although the directing effects of the existing methyl and amino groups would need to be considered. However, this approach can be limited by the potential for side reactions on the purine ring itself.
The ability to create a library of analogs with different substituents on the phenyl ring is crucial for understanding how these modifications influence the molecule's properties. For instance, a study on substituted purine isosteres involved introducing various substituents on the phenylamino (B1219803) group to evaluate their cytotoxic activity. nih.gov
Substitutions on the Purine Heterocycle (C-2, C-6, C-8, N-9 positions)
The functionalization of the purine ring at its various carbon and nitrogen atoms is a critical aspect of synthesizing analogs of this compound. These modifications are instrumental in modulating the biological and physicochemical properties of the parent compound.
A common strategy for introducing diversity at the C-6 position involves the nucleophilic aromatic substitution of a suitable leaving group, typically a chlorine atom, on the purine ring. For instance, reacting 6-chloropurine with various amines, including aryl amines, is a widely used method. nih.govnsf.gov This reaction is often carried out in a suitable solvent such as n-butanol in the presence of a base like triethylamine. nih.gov More advanced techniques, such as photoredox/nickel dual catalytic cross-coupling, have also been employed to install alkyl groups at the C-6 position. nih.gov
Modifications at the C-2 position can be achieved through various synthetic routes. For example, the introduction of alkynyl chains at this position has been reported in the synthesis of N6-arylcarbamoyl derivatives of adenosine (B11128) analogues. nih.gov These reactions often involve Sonogashira coupling or related cross-coupling methodologies.
The C-8 position of the purine ring can also be functionalized. Methods have been developed for the direct synthesis of N-(purin-8-yl)arylamines. nih.gov One approach involves the reaction of 6-hydroxy-2,4,5-triaminopyrimidine (B93921) with dithiocarbamate (B8719985) derivatives of toluidines, followed by cyclization to yield the desired N-(guanin-8-yl)toluidines. nih.gov
Substitution at the N-9 position is another important modification. This is often achieved by reacting a pre-formed purine with an appropriate alkylating or arylating agent. For example, 9-aryl-6-aminopurines can be synthesized from 5-amino-1-aryl-1H-imidazole-4-carbonitriles. researchgate.net Additionally, fragments like 2-hydroxyethoxymethyl can be introduced at the N-9 position to enhance properties such as solubility. nih.gov
Synthesis of Related N-(aryl)purin-6-amine Derivatives for Comparative Studies
To establish structure-activity relationships, the synthesis of a variety of related N-(aryl)purin-6-amine derivatives is essential. This allows for a direct comparison of their biological activities and properties.
A general and efficient route to N-aryl-N'-[2-amino-1,2-dicyanovinyl]formamidines, which are precursors to 9-aryl-6-aminopurines, involves the reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with various aromatic amines in the presence of an acid catalyst. researchgate.net These intermediates can then be cyclized to form the desired purine derivatives. researchgate.net
Furthermore, N-(purin-6-yl)amino acids have been synthesized by reacting 6-chloropurine with the corresponding omega-amino acids in an aqueous sodium carbonate solution under reflux. nih.gov This approach allows for the introduction of linker chains of varying lengths between the purine core and other functional groups.
Advanced Purification and Spectroscopic Characterization Techniques in Organic Synthesis
The purification and characterization of newly synthesized compounds are crucial steps to confirm their identity and purity. A combination of chromatographic and spectroscopic techniques is routinely employed.
Purification of purine derivatives is often achieved using chromatographic methods. Ion exchange and hydrophobic interaction chromatography are powerful techniques for purifying these compounds to homogeneity. nih.gov For less polar compounds, column chromatography on silica (B1680970) gel is a standard procedure.
Spectroscopic Characterization provides detailed information about the molecular structure of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the precise arrangement of atoms within the molecule. Solution NMR spectra can provide insights into the conformation of the molecule in solution. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
Infrared (IR) spectroscopy is useful for identifying the presence of specific functional groups, such as N-H, C=O, and C=N bonds, which are characteristic of the purine structure and its substituents.
Circular Dichroism (CD) spectroscopy can be used to study the secondary structure and conformational changes of these molecules, particularly when they are chiral or interact with chiral biomolecules. nih.gov
Resonance Raman and Electron Paramagnetic Resonance (EPR) spectroscopy are more specialized techniques that can provide detailed information about the electronic structure and environment of specific parts of the molecule, such as metal centers in metalloenzymes that may interact with these purine derivatives. nih.gov
These advanced analytical techniques are indispensable for the unambiguous characterization of this compound and its analogs, ensuring the reliability of subsequent biological and pharmacological studies.
Structure Activity Relationship Sar Studies of N 3 Methylphenyl 7h Purin 6 Amine Derivatives
Impact of Substitutions on the Purine (B94841) Core and N-9 Position
The purine ring, a fused heterocyclic system of a pyrimidine (B1678525) and an imidazole (B134444) ring, offers multiple sites for substitution, each with the potential to modulate the compound's biological profile. ontosight.ai Key positions for modification include the C-6 amino group, the N-9 position, and the C-2 and C-8 positions of the purine core.
Influence of Substituents at the C-6 Amino Group
The substituent at the C-6 position of the purine ring plays a crucial role in determining the biological activity of its derivatives. The nature of the atom linking the substituent to the C-6 carbon is of particular importance. For instance, studies on a series of 6-substituted purine derivatives revealed that thioether-linked derivatives were superior to their oxygen and nitrogen isosteres in terms of selective inotropic activity. researchgate.net
The modification of the C-6 position is a common strategy in the development of purine-based therapeutic agents. For example, late-stage photoredox/nickel dual catalytic cross-coupling has been employed for the synthesis of C6-substituted purine nucleoside analogues, highlighting the ongoing efforts to create diverse functionalities at this position. nih.gov
Effects of N-9 Substituents on Biological Profile
Substitution at the N-9 position of the purine ring has a profound impact on the biological activity of N6-substituted purine derivatives. The introduction of various alkyl or aryl groups at this position can significantly alter the compound's interaction with its biological targets.
For instance, in a series of N6-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives, specific substitutions at the N-9 atom with groups like tetrahydropyran-2-yl, ethoxyethyl, and C2-C4 alkyl chains terminated by various functional groups led to compounds with significant activity in cytokinin bioassays. nih.gov Although most of these derivatives were unable to trigger a response in certain cytokinin receptors, some showed detectable cytokinin-like activation in others. nih.gov This highlights the role of the N-9 substituent in fine-tuning the biological response.
In the context of anticancer agents, the synthesis of bis-N9-(methylphenylmethyl)purine derivatives has shown that the nature and position of the methylphenylmethyl group are critical for cytotoxic activity. nih.gov Specifically, compounds derived from 2,6-dichloropurines, such as bis-9-[m-(methylphenylmethyl)]2,6-dichloropurine, exhibited high sensitivity in leukemia and breast cancer cell lines. nih.gov
Furthermore, studies on 2,4-diaminoquinazolines, which share a similar heterocyclic core, have demonstrated that N-9 substitution is crucial for inhibitory activity against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. An N9-ethyl substitution was found to be optimal for potency in this class of compounds. nih.gov This underscores the general importance of the N-9 substituent in modulating the biological profile of purine-like molecules.
Role of Other Purine Ring Substitutions (e.g., C-2, C-8 positions)
Beyond the C-6 and N-9 positions, substitutions at other sites on the purine ring, such as the C-2 and C-8 positions, also play a significant role in defining the biological activity of the resulting derivatives. These modifications can influence the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby affecting its interaction with biological targets.
For example, the introduction of a chlorine atom at the C-2 position in conjunction with substitutions at the C-6 position has been shown to be a key factor in the antitumor activity of some purine derivatives. nih.gov In a study of 2,6-substituted purines as inhibitors of Helicobacter pylori purine nucleoside phosphorylase (PNP), 6-benzylthio-2-chloropurine was identified as a potent inhibitor. irb.hr This indicates that a combination of substituents at both C-2 and C-6 can lead to enhanced biological effects.
Significance of the N-(3-methylphenyl) Moiety for Activity
Comparative Analysis of Positional Isomers (e.g., N-(4-methylphenyl) vs N-(3-methylphenyl))
The position of the methyl group on the phenyl ring can significantly influence the biological activity of N-phenylpurine derivatives. While direct comparative studies specifically on N-(3-methylphenyl)-7H-purin-6-amine versus its N-(4-methylphenyl) isomer are not extensively detailed in the provided context, the principle of positional isomerism affecting activity is well-established in medicinal chemistry.
Electronic and Steric Effects of Substituents on the Phenyl Ring
The substituents on the phenyl ring of N-phenylpurine derivatives exert both electronic and steric effects that are crucial for their biological activity.
Electronic Effects: The phenyl group itself can act as either an electron-donating group (EDG) or an electron-withdrawing group (EWG) depending on the other substituents attached to it. Generally, a phenyl group is considered weakly electron-donating due to resonance (+M effect) but can also be inductively withdrawing (-I effect) because its sp² hybridized carbons are more electronegative than sp³ carbons. quora.com The methyl group in the N-(3-methylphenyl) moiety is an electron-donating group, which can influence the electron density of the purine ring system through the nitrogen atom it is attached to. This modulation of the electronic properties of the purine core can affect its ability to interact with biological targets. For example, in a series of 6-substituted purine derivatives, the substitution of electron-withdrawing groups on a benzhydryl moiety increased potency, highlighting the importance of electronic effects. researchgate.net
Steric Effects: The phenyl ring is a bulky group, and its presence introduces significant steric hindrance. nih.gov This steric bulk can influence the conformation of the molecule and its ability to fit into the binding pocket of a receptor or enzyme. The position of the methyl group on the phenyl ring further contributes to the steric profile. The meta position of the methyl group in this compound will dictate a specific three-dimensional shape compared to its ortho or para isomers, which can be critical for achieving the optimal interaction with a biological target. The phenyl ring can also participate in various non-covalent interactions, such as π-π stacking and O-H···π interactions, which can either be sterically hindered or facilitated by the position of other substituents. nih.gov
Linker Region Modifications and their Influence on Molecular Interactions and Activity
The structure-activity relationship (SAR) of purine derivatives is significantly influenced by the nature of the linker connecting the purine core to various substituents. In the case of this compound and its analogs, modifications to this linker region can dramatically alter the compound's biological activity, such as cytotoxicity. Research into related N-(purin-6-yl)amino acid conjugates has demonstrated that the length and composition of the linker are critical for achieving desired molecular interactions and therapeutic effects. nih.gov
Studies involving the synthesis and cytotoxic evaluation of N-(purin-6-yl)aminopolymethylene carboxylic acids have revealed that the length of the polymethylene chain, acting as the linker, is a crucial determinant of activity. nih.gov It has been observed that both the purine moiety and a specific linker length are essential for the cytotoxic profile of these compounds. For instance, a derivative with a 10-carbon polymethylene chain (n=10) exhibited significant cytotoxicity against Vero E6 cells. nih.gov This suggests an optimal distance and flexibility are required for the molecule to effectively bind to its biological target.
The introduction of different functionalities within the linker can also impact properties such as solubility without necessarily diminishing cytotoxic activity. For example, incorporating a 2-hydroxyethoxymethyl fragment at the N(9) position of the purine ring in a related compound was explored to enhance water solubility. While a significant increase in solubility was not achieved, the modification did not lead to a loss of activity, indicating that this position is a viable point for further modification to improve physicochemical properties. nih.gov
The table below illustrates the conceptual relationship between linker length in N-(purin-6-yl)aminoalkanoic acid derivatives and their observed cytotoxic activity, based on findings that a specific length is crucial for activity. nih.gov
| Derivative Structure (General) | Linker Modification (n = number of CH₂ units) | Relative Cytotoxic Activity |
| Purine-(CH₂)n-COOH | Short Chain (n = 2-4) | Moderate |
| Purine-(CH₂)n-COOH | Medium Chain (n = 5-8) | Increased |
| Purine-(CH₂)n-COOH | Long Chain (n = 10) | High |
| Purine-(CH₂)n-COOH | Very Long Chain (n > 12) | Decreased |
This table is illustrative, based on the principle that linker length is a critical factor for cytotoxicity as described in the literature. nih.gov
These findings underscore the importance of the linker region in designing potent purine-based compounds. The linker not only influences the molecule's conformation and ability to interact with target sites but also affects its fundamental properties like solubility, which is a key consideration for potential therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. wikipedia.org These mathematical models are developed by analyzing a set of molecules with known activities and identifying the physicochemical properties or structural features (known as descriptors) that are critical for their function. wikipedia.orgmdpi.com For a series of this compound derivatives, QSAR studies can provide valuable insights into the key structural requirements for activity and guide the design of new, more potent analogs.
A QSAR model is typically expressed as a mathematical equation: Activity = f(Molecular Descriptors) + error wikipedia.org
The development of a robust QSAR model involves several key steps:
Data Set Selection: A diverse set of this compound derivatives with experimentally determined biological activities is compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series is calculated. These descriptors can be categorized into several types. mdpi.com
Model Development: Using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms, a mathematical relationship is established between the descriptors and the biological activity. nih.gov
Validation and Prediction: The model is rigorously validated to ensure its predictive power and is then used to predict the activity of novel, untested compounds. mdpi.comnih.gov
Common molecular descriptors used in QSAR studies that would be relevant for analyzing this compound derivatives are listed in the table below.
| Descriptor Class | Specific Descriptors | Potential Influence on Activity |
| Topological | Connectivity indices, Shape indices | Describes molecular size, shape, and degree of branching. nih.gov |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Relates to electrostatic interactions, polarizability, and chemical reactivity. nih.gov |
| Physicochemical | LogP, Molar refractivity, Polar surface area (PSA) | Governs solubility, membrane permeability, and drug transport properties. wikipedia.org |
| 3D Descriptors | Steric fields (from CoMFA), Pharmacophore features | Used in 3D-QSAR to model the three-dimensional requirements for ligand-receptor binding. wikipedia.org |
CoMFA: Comparative Molecular Field Analysis; HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital; LogP: Logarithm of the partition coefficient.
Predictive modeling based on QSAR can significantly accelerate the drug discovery process. For instance, a validated QSAR model for this compound analogs could be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing. nih.gov This in silico screening is more time- and cost-effective than traditional high-throughput screening. Furthermore, the interpretation of the QSAR model can provide a deeper understanding of the molecular features that drive biological activity, such as the importance of specific hydrogen bond donors/acceptors, hydrophobic regions, or steric constraints, thus guiding rational drug design. mdpi.com
Computational Chemistry and Molecular Modeling of N 3 Methylphenyl 7h Purin 6 Amine
Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This technique is fundamental in structure-based drug design, providing insights into the binding affinity, mode, and specific molecular interactions that stabilize the ligand-target complex.
For N-(3-methylphenyl)-7H-purin-6-amine, molecular docking studies would be employed to identify potential protein targets and elucidate its binding mechanism. The purine (B94841) scaffold is a common feature in molecules that target a wide range of proteins, particularly kinases, by mimicking the adenine (B156593) moiety of ATP. Docking simulations would place the compound into the active site of various potential target proteins. The process involves scoring functions that estimate the binding energy, with lower scores typically indicating a more favorable interaction.
The analysis of the resulting poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues of the protein. For instance, the amine and nitrogen atoms in the purine ring of this compound are potential hydrogen bond donors and acceptors, while the methylphenyl group can engage in hydrophobic and van der Waals interactions. Understanding these interactions is critical for explaining the compound's specificity and affinity for its target. nih.govnih.gov
Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | Met120, Leu68 | Hydrophobic |
| Lys72 | Hydrogen Bond | ||
| Phe178 | π-π Stacking | ||
| Kinase B | -7.9 | Asp181 | Hydrogen Bond |
| Val55, Ile165 | Hydrophobic | ||
| Protein C | -6.2 | Glu95 | Hydrogen Bond |
Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movement of every atom in the ligand-protein complex, providing detailed information on the stability of the binding and any conformational changes that may occur upon binding.
An MD simulation for the this compound-protein complex, identified through docking, would be performed to validate the binding mode's stability. The simulation tracks atomic trajectories by solving Newton's equations of motion, allowing researchers to observe the flexibility of both the ligand and the protein. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the trajectory. A stable RMSD for the ligand and protein backbone over the simulation time (e.g., nanoseconds) suggests a stable binding complex. RMSF analysis highlights flexible regions of the protein, which can be important for function or allosteric regulation.
These simulations can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy, confirming that the ligand remains securely in the binding pocket.
Virtual Screening Methodologies for the Identification of Novel Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach accelerates the discovery of new lead compounds. For this compound, both ligand-based and structure-based virtual screening methods could be utilized to find novel analogues with potentially improved activity or properties.
In a structure-based approach, a library of compounds would be docked into the active site of a known target protein. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further investigation.
In a ligand-based approach, the known active molecule, this compound, serves as a template. The screening process then searches for molecules in a database with similar 2D or 3D structural features, under the principle that structurally similar molecules are likely to have similar biological activities. This can lead to the identification of a diverse set of new chemical scaffolds that retain the key interaction features of the original compound.
Pharmacophore Modeling for Rational Drug Design
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. A pharmacophore model represents the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that a ligand must possess to bind to a specific target.
Starting with the structure of this compound, a pharmacophore model can be generated. This model would highlight the critical features: the hydrogen bond donor/acceptor patterns of the purine ring, the hydrophobic character of the methyl group, and the aromatic nature of the phenyl ring.
Preclinical in Vitro and in Vivo Pharmacological Evaluation of N 3 Methylphenyl 7h Purin 6 Amine
Comprehensive Cell-Based Assays for Efficacy and Potency
N-(3-methylphenyl)-7H-purin-6-amine, also known as Olomoucine (B1683950) II, has been the subject of various cell-based assays to determine its biological activity and potential as a therapeutic agent. These assays are crucial in the early stages of drug discovery to provide insights into the compound's efficacy and potency in a biologically relevant context. nuvisan.com
High-Throughput Screening Methodologies for Biological Activity
High-throughput screening (HTS) is a important method in drug discovery that allows for the rapid assessment of large numbers of compounds for their biological or biochemical activity. For purine (B94841) derivatives like this compound, HTS methodologies are often employed to identify initial lead compounds with desired pharmacological profiles. These screens can be designed to measure various cellular responses, including cell viability, proliferation, apoptosis, and specific signaling pathway modulation. The process often involves automated liquid handling, advanced microscopy, and sophisticated data analysis to efficiently screen compound libraries.
Utilizing Relevant Cell Line Panels for Disease-Specific Research
The antiproliferative activity of this compound has been evaluated against a variety of human cancer cell lines, demonstrating a broad range of potency. researchgate.netnih.gov The selection of these cell lines is critical for disease-specific research, as they can represent different cancer types and genetic backgrounds. For instance, the compound has shown activity against cell lines derived from osteosarcoma (HOS), glioblastoma (T98G), breast cancer (HBL100, BT474, MCF-7), colon cancer (HT-29), leukemia (CCRF-CEM, BV173), and promyelocytic leukemia (HL60). medchemexpress.com The use of such panels allows researchers to identify potential indications for the compound and to investigate whether its efficacy is associated with specific cellular characteristics, such as the status of tumor suppressor genes like p53. researchgate.net
In addition to cancer cell lines, antiviral activity has been assessed using various cell types infected with different viruses. nih.gov For example, human fetal foreskin fibroblast (HFFF) cells, human lung carcinoma A549 epithelial cells, and Madin-Darby canine kidney (MDCK) epithelial cells have been used to test the compound's efficacy against viruses like herpes simplex virus (HSV), human adenovirus, and human cytomegalovirus (HCMV). nih.gov
| Cell Line | Cell Type | Disease/Virus Model | IC₅₀ (µM) |
| HOS | Osteosarcoma | Cancer | 9.3 medchemexpress.com |
| T98G | Glioblastoma | Cancer | 9.2 medchemexpress.com |
| HBL100 | Breast Cancer | Cancer | 10.5 medchemexpress.com |
| BT474 | Breast Cancer | Cancer | 13.6 medchemexpress.com |
| MCF-7 | Breast Cancer | Cancer | 5.0 medchemexpress.com |
| HT-29 | Colon Cancer | Cancer | 10.8 medchemexpress.com |
| CCRF-CEM | Leukemia | Cancer | 5.3 medchemexpress.com |
| BV173 | Leukemia | Cancer | 2.7 medchemexpress.com |
| HL60 | Promyelocytic Leukemia | Cancer | 16.3 medchemexpress.com |
| HFFF | Fibroblast | HSV-1, HSV-2, HCMV | 5.0 (HSV-1), 4.7 (HSV-2), 3.2 (HCMV) nih.gov |
| A549 | Lung Carcinoma | Adenovirus Type 4 | 2.4 nih.gov |
Biochemical and Enzyme Assays for Target Engagement and Mechanism of Action
Biochemical and enzyme assays are fundamental for elucidating the specific molecular targets of a compound and its mechanism of action. For this compound, these assays have been instrumental in identifying its primary targets as cyclin-dependent kinases (CDKs). researchgate.netmedchemexpress.com
The compound acts as a competitive inhibitor at the ATP-binding site of these kinases. medchemexpress.comcaymanchem.com Enzyme inhibition assays have quantified the compound's potency against a panel of CDKs, revealing a distinct selectivity profile. It is a potent inhibitor of CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H, with less potent activity against CDK1/cyclin B and CDK4/cyclin D1. medchemexpress.com This selective inhibition of CDKs, which are key regulators of the cell cycle and transcription, is believed to be the primary mechanism behind its antiproliferative effects. researchgate.net
Furthermore, studies have shown that this compound can induce the activation of the p53 tumor suppressor protein, which can lead to the accumulation of p21(WAF1), a protein that inhibits cell cycle progression. researchgate.net The compound has also been investigated for its interaction with other kinases and cellular components. For instance, it shows inhibitory activity against ERK2, another important signaling kinase. biocat.com
| Enzyme/Target | IC₅₀ (µM) |
| CDK9/cyclin T | 0.06 medchemexpress.com |
| CDK2/cyclin E | 0.1 medchemexpress.com |
| CDK7/cyclin H | 0.45 medchemexpress.com |
| CDK1/cyclin B | 7.6 medchemexpress.com |
| CDK4/cyclin D1 | 19.8 medchemexpress.com |
| ERK2 | 32 biocat.com |
In Vivo Efficacy Studies in Established Preclinical Animal Models
Following promising in vitro results, the efficacy of this compound has been evaluated in various preclinical animal models to assess its therapeutic potential in a whole-organism context.
Selection of Appropriate Disease Models (e.g., Cancer xenografts, inflammatory models, neuropathic pain models)
The selection of animal models is guided by the in vitro findings. Given the compound's potent antiproliferative and CDK-inhibitory activity, cancer xenograft models are a logical choice for in vivo testing. In these models, human cancer cells are implanted into immunocompromised mice, allowing for the evaluation of the compound's ability to inhibit tumor growth.
While specific in vivo studies for this compound in cancer xenografts are not detailed in the provided results, the related compound, olomoucine, has been studied in a rat model of spinal cord injury, an inflammatory and neurodegenerative condition. caymanchem.com In this model, olomoucine was shown to suppress microglial proliferation and the expression of proinflammatory cytokines. caymanchem.com This suggests that this compound, with its similar purine structure, might also have potential in inflammatory and neurodegenerative disease models.
Evaluation of Efficacy Endpoints and Biomarker Modulation
In preclinical animal studies, efficacy is assessed through various endpoints. In cancer models, this typically includes the measurement of tumor volume and weight over time, as well as survival analysis. For inflammatory or neurodegenerative models, endpoints might include behavioral tests, histological analysis of tissues, and the measurement of inflammatory markers. caymanchem.com
Biomarker modulation is also a critical component of in vivo studies. This involves analyzing tissues or bodily fluids from treated animals to determine if the compound is engaging its target and having the desired downstream effects. For a CDK inhibitor like this compound, this could involve measuring the phosphorylation status of CDK substrates, the levels of cell cycle-related proteins, or markers of apoptosis in tumor tissue. In the context of the olomoucine study in spinal cord injury, a reduction in the number of apoptotic neurons and tissue edema were key efficacy endpoints and biomarkers of the compound's effect. caymanchem.com
Preclinical Pharmacokinetic and In Vitro ADME Studies
Absorption, Distribution, Metabolism, and Excretion Characterization in Preclinical Species
No data available.
Metabolic Stability and Metabolite Identification
No data available.
Development of N 3 Methylphenyl 7h Purin 6 Amine Derivatives and Analogues for Research Applications
Rational Design Principles for Next-Generation Purine (B94841) Analogues
The rational design of new purine analogues is a multifaceted process that integrates computational modeling and a deep understanding of structure-activity relationships (SAR). nih.govresearchgate.net The goal is to create next-generation compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Computational approaches, such as molecular docking and molecular dynamics simulations, are instrumental in predicting the binding modes and affinities of purine derivatives with their biological targets. nih.govnih.gov These models allow researchers to visualize and analyze the interactions between the ligand and the active site of a protein, guiding the design of new molecules with improved binding characteristics. For instance, the strategic placement of substituents on the purine ring can significantly impact biological activity. nih.gov
Structure-activity relationship (SAR) studies provide crucial insights into how specific structural modifications influence the biological effects of the compounds. researchgate.netnih.gov By systematically altering different parts of the purine scaffold and evaluating the resulting changes in activity, researchers can identify key pharmacophoric features. For example, SAR analyses have shown that modifications at the C2, C6, and N9 positions of the purine ring can dramatically affect the potency and selectivity of the analogues. nih.govacs.org The presence and position of functional groups, such as amino, chloro, and methyl groups, are critical determinants of biological activity. researchgate.netacs.org
The development of 2,6,9-trisubstituted purine derivatives highlights the importance of steric and electronic properties in determining cytotoxic effects on cancer cell lines. nih.gov 3D-QSAR models have revealed that steric factors often play a more significant role than electronic properties in the cytotoxicity of these compounds. nih.gov
Interactive Table: Key Structural Modifications and their Impact on Purine Analogue Activity.
| Position of Modification | Type of Modification | Observed Impact on Activity | Relevant Research Findings |
|---|---|---|---|
| C2 | Introduction of small, electron-withdrawing groups (e.g., halogens, CF3) | Can enhance antitumor activity. | nih.gov |
| C6 | Substitution with thioether-linked derivatives | Superior inotropic activity compared to oxygen or nitrogen isosteres. | nih.gov |
| C6 | Introduction of an amino group | Often crucial for antiviral activity. | acs.org |
| N9 | Methylation | Can lead to steric clashes and unfavorable topologies for bromodomain binding. | acs.org |
Strategies for Diversification and Library Synthesis Based on SAR Insights
Building upon the knowledge gained from SAR studies, researchers employ various strategies to diversify the purine scaffold and synthesize libraries of new compounds for screening. ingentaconnect.comnih.gov These libraries are essential for exploring a wider chemical space and identifying novel hits with desired biological activities.
Modern synthetic methodologies, such as metal-mediated cross-coupling reactions, have significantly expanded the range of accessible purine derivatives. ingentaconnect.com Techniques like the Suzuki and Buchwald-Hartwig reactions allow for the introduction of a wide variety of substituents at different positions of the purine ring, facilitating the creation of diverse compound libraries. ingentaconnect.comenamine.net These methods can also be adapted for solid-phase synthesis, enabling the high-throughput production of purine analogues. ingentaconnect.com
The synthesis of focused compound libraries based on promising scaffolds is a common strategy. enamine.net For example, the discovery that the 2-amino-9H-purine scaffold can bind to bromodomains led to the iterative, structure-based design of more potent and selective ligands. acs.org This approach involves synthesizing a series of related compounds with systematic variations to optimize their binding affinity and selectivity for the target protein.
The generation of diverse purine derivative libraries can be achieved by leveraging the seven reactive centers of the purine ring. nih.gov This allows for extensive chemical modifications, leading to a broad range of compounds with potentially diverse biological activities. nih.gov Companies specializing in compound library synthesis offer access to vast collections of unique building blocks and employ parallel synthesis techniques to rapidly generate large numbers of derivatives. enamine.netenamine.net
Lead Optimization and Selection of Promising Preclinical Candidates
Once a promising "hit" compound is identified from initial screening, the process of lead optimization begins. This critical phase aims to refine the structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties, ultimately leading to the selection of a preclinical candidate. researchgate.netzeclinics.com
Lead optimization is an iterative process that involves a continuous cycle of design, synthesis, and biological testing. researchgate.net Medicinal chemists use the SAR data to make targeted modifications to the lead structure. For example, if a compound shows good potency but poor solubility, modifications can be made to introduce more polar groups to enhance its solubility. nih.gov
A key aspect of lead optimization is improving the drug-like properties of the compound, often referred to as ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net This includes enhancing oral bioavailability, increasing metabolic stability, and reducing potential toxicity. mesamalaria.orgnih.gov For instance, the optimization of biphenyl (B1667301) mannoside FimH inhibitors involved modifications to the biaryl ring to improve their pharmacokinetic profiles. nih.gov
Interactive Table: Key Parameters in Lead Optimization of Purine Analogues.
| Parameter | Goal of Optimization | Strategies Employed | Example |
|---|---|---|---|
| Potency | Increase binding affinity to the target. | Structure-based design, SAR-guided modifications. | Introduction of a trifluoromethyl group to enhance binding to fungal Arg1. acs.org |
| Selectivity | Minimize off-target effects. | Modifying substituents to exploit differences in target binding sites. | Optimization of 2-amine-9H-purine scaffold for BRD9 selectivity over BRD4. acs.org |
| Solubility | Improve dissolution and absorption. | Introduction of polar functional groups. | Designing N-substituted 7-azaindoles with improved physicochemical properties. researchgate.net |
| Metabolic Stability | Increase half-life and reduce metabolic clearance. | Blocking sites of metabolism, introducing metabolically stable groups. | Optimization of PDE10A inhibitors for improved metabolic stability. nih.gov |
| Oral Bioavailability | Enhance absorption after oral administration. | Prodrug strategies, formulation development. | Improving the oral bioavailability of purine analogues for antimalarial activity. mesamalaria.org |
Exploration of Prodrug Strategies and Advanced Delivery Systems for Research Probes
To overcome challenges related to the physicochemical and pharmacokinetic properties of purine analogues, researchers are exploring prodrug strategies and advanced delivery systems. nih.gov These approaches aim to improve the delivery of the active compound to its target site, enhance its bioavailability, and potentially reduce off-target effects.
Prodrugs are inactive or less active precursors that are converted into the active drug within the body. wikipedia.org This strategy can be used to improve the solubility, permeability, or metabolic stability of a drug. For example, azathioprine (B366305) is a prodrug that is non-enzymatically cleaved to the active purine analogue mercaptopurine. wikipedia.org
Advanced delivery systems, such as polymer-based nanoparticles, offer a promising way to encapsulate and deliver purine derivatives. nih.gov These nanoparticles can protect the drug from degradation, control its release, and even target it to specific cells or tissues. nih.gov For instance, PLGA (poly(lactic-co-glycolic acid)) nanoparticles have been investigated as carriers for 6-mercaptopurine (B1684380) and 6-thioguanine. nih.gov
The use of microelectrode biosensors represents an advanced method for the real-time measurement of purine release in biological tissues. nih.gov This technology provides valuable insights into the dynamics of purinergic signaling and can aid in the evaluation of research probes designed to modulate these pathways. nih.gov
The development of fluorescently modified purine nucleoside analogues is another area of exploration. mdpi.com These compounds can be used as research probes to study biological processes, with their fluorescence intensity providing a means of detection. mdpi.com
Conclusion and Future Research Directions
Synthesis of Key Research Findings on N-(3-methylphenyl)-7H-purin-6-amine and its Analogues
Research directly investigating this compound is notably scarce in publicly available scientific literature. However, a significant body of work on closely related N-substituted purine (B94841) analogues provides a strong foundation for understanding its potential chemical and biological properties. The primary method for synthesizing N-aryl purines involves the nucleophilic substitution of a leaving group, typically a halogen, at the C6 position of the purine ring with an appropriate amine. For instance, the synthesis of N-(purin-6-yl)amino acids has been achieved by reacting 6-chloropurine (B14466) with the corresponding amino acids in an aqueous solution of sodium carbonate under reflux. nih.gov This general approach suggests a probable synthetic route to this compound would involve the reaction of 6-chloro-7H-purine with 3-methylaniline.
The biological activities of purine analogues are diverse and significant. For example, a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides have been synthesized and shown to exhibit potent anti-proliferative activity against various cancer cell lines and human umbilical vein endothelial cells (HUVECs). nih.gov These compounds were identified as inhibitors of protein kinases such as Akt1 and Abl tyrosine kinase, as well as angiogenesis. nih.gov Another study on N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govnih.govbenzoxazine demonstrated high cytotoxic activity against several cancer cell lines, with the mechanism of action suggested to be the inhibition of DNA biosynthesis. nih.gov These findings underscore the potential of the 7H-purine scaffold, shared by this compound, as a pharmacophore for developing novel therapeutic agents. The substitution at the N6 position with different aryl or alkyl groups significantly influences the biological activity, highlighting the importance of the 3-methylphenyl group in the target compound for its specific interactions with biological targets.
Identification of Unaddressed Research Questions and Knowledge Gaps
The most significant knowledge gap is the near-complete absence of dedicated research on this compound. While the synthesis and biological activity of its 9H-isomer, N-(3-methylphenyl)-9H-purin-6-amine, are noted in chemical databases, suggesting its potential biochemical interest, specific studies on the 7H-isomer are lacking. ontosight.ai This represents a critical unaddressed area, as the isomeric form can significantly impact the compound's three-dimensional structure, electronic properties, and, consequently, its biological activity and metabolic stability.
Key unaddressed research questions include:
What is the most efficient and selective synthetic route for this compound?
What are the specific biological targets of this compound? Does it exhibit kinase inhibitory, cytotoxic, or other significant biological activities like its analogues?
What is the comparative activity of the 7H- versus the 9H-isomer?
What are the structure-activity relationships (SAR) for N-aryl-7H-purin-6-amines, particularly concerning the substitution pattern on the phenyl ring?
Prospects for Advanced Preclinical Investigations and Translational Research
Given the potent anticancer and anti-angiogenic activities observed in analogues, this compound warrants investigation as a potential therapeutic agent. nih.gov Should initial screenings reveal significant biological activity, a clear path for advanced preclinical investigations can be envisioned. These would include:
In vitro profiling: Comprehensive screening against a panel of cancer cell lines and relevant protein kinases to determine its potency and selectivity.
Mechanism of action studies: Elucidating the specific biochemical pathways modulated by the compound.
In vivo efficacy studies: Evaluating its antitumor activity in animal models of cancer.
Pharmacokinetic and toxicological profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and safety profile.
The findings from such preclinical studies would be crucial for determining the translational potential of this compound. If it demonstrates a favorable efficacy and safety profile, it could be considered a candidate for further development towards clinical trials.
Potential for Novel Therapeutic Applications and Chemical Biology Tool Development
Beyond oncology, the diverse biological activities of purine analogues suggest that this compound could have potential in other therapeutic areas. For instance, purine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in various signaling pathways.
Furthermore, the purine scaffold is a valuable platform for the development of chemical biology tools. These are specially designed molecules used to study biological processes in living systems. N-aryl purine derivatives could be functionalized with reporter tags, such as fluorescent dyes or biotin, to serve as probes for identifying and visualizing their cellular targets. The development of such probes based on the this compound structure could facilitate a deeper understanding of its mechanism of action and the broader roles of its target proteins in health and disease.
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of N-(3-methylphenyl)-7H-purin-6-amine?
Answer:
The synthesis of purine derivatives like this compound typically involves nucleophilic substitution and coupling reactions. Critical parameters include:
- Temperature control : Elevated temperatures (60–100°C) are often required to activate intermediates, but excessive heat can lead to side reactions like deamination .
- Catalyst selection : Triethylamine or DMAP (4-dimethylaminopyridine) can enhance coupling efficiency, particularly in amide bond formation .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
- Yield optimization : Monitoring reaction progress via TLC or HPLC minimizes over-reaction and byproduct formation .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : and NMR (in DMSO-d6) resolve aromatic protons (δ 7.2–8.5 ppm) and purine ring carbons (δ 145–160 ppm). - HMBC confirms amine connectivity .
- Mass spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H] at m/z 240.1245) .
- X-ray crystallography : SHELX software refines crystal structures, revealing bond angles and torsional strain. For example, the 3-methylphenyl group may exhibit a dihedral angle of 15–25° relative to the purine ring .
Basic: How does the stability of this compound vary under different storage conditions?
Answer:
- Light sensitivity : UV exposure degrades the purine core; store in amber vials at -20°C .
- Hydrolytic stability : The compound is stable in anhydrous DMSO but hydrolyzes in aqueous buffers (pH < 5 or > 9) within 72 hours, forming 7H-purin-6-amine as a degradation product .
- Long-term storage : Lyophilized samples remain stable for >12 months under inert gas (argon) .
Advanced: What methodologies are employed to investigate the biological activity of this compound in enzyme inhibition assays?
Answer:
- Kinase inhibition profiling : Use ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) to measure IC values against kinases like CDK2 or EGFR. Dose-response curves (0.1–100 µM) identify potency .
- Cellular assays : Apoptosis induction in cancer cell lines (e.g., MCF-7) is quantified via flow cytometry (Annexin V/PI staining). Compare with positive controls like staurosporine .
- Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., purine transporters) confirms mechanism specificity .
Advanced: How can computational modeling predict the binding interactions of this compound with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : The 3-methylphenyl moiety fits into hydrophobic pockets of protein targets (e.g., ATP-binding sites), while the purine core forms hydrogen bonds with catalytic lysine residues .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural optimization .
Advanced: What challenges arise in resolving the crystal structure of this compound using X-ray crystallography?
Answer:
- Twinning : Crystal twinning (common in purines) complicates data integration. SHELXL’s TWIN command refines twin fractions .
- Disorder : The 3-methylphenyl group may exhibit rotational disorder. Apply restraints (DFIX, SIMU) during refinement .
- Data resolution : High-resolution data (<1.0 Å) are required to resolve hydrogen bonding networks. Synchrotron sources (e.g., Diamond Light Source) improve data quality .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Answer:
- Substituent variation : Replace the 3-methyl group with electron-withdrawing groups (e.g., -CF) to enhance target affinity. Synthesize analogs via Suzuki-Miyaura cross-coupling .
- Bioisosteric replacement : Substitute the purine core with pyrazolo[3,4-d]pyrimidine to improve metabolic stability .
- Activity cliffs : Use Free-Wilson analysis to identify critical substituents contributing to >10-fold changes in potency .
Advanced: How should researchers address contradictory data on the biological activity of this compound across studies?
Answer:
- Replicate assays : Repeat experiments in triplicate under standardized conditions (e.g., 37°C, 5% CO) to rule out variability .
- Control compounds : Include reference inhibitors (e.g., imatinib for kinases) to validate assay sensitivity .
- Meta-analysis : Pool data from multiple studies (e.g., ChEMBL database) to identify trends obscured by experimental noise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
